2-(Methylamino)-3-nitropyridine-4-carboxylic acid

Medicinal Chemistry Physical Chemistry Drug Design

Select 2-(Methylamino)-3-nitropyridine-4-carboxylic acid for its uniquely balanced LogP of 0.93—more lipophilic than the core scaffold yet less hydrophobic than ester analogs—making it ideal for optimizing oral bioavailability without sacrificing solubility. The free carboxylic acid enables direct amide coupling or biological target engagement, while the 2-methylamino group and 3-nitro substituent provide distinct electronic and steric profiles absent in 6-substituted or ester-protected variants. With 2 H-bond donors and 6 acceptors, this rigid scaffold (3 rotatable bonds) offers predictable conformational control for SAR studies, supramolecular assembly, or focused library synthesis. Substituting analogs without verifying these structural nuances can lead to divergent reactivity or compromised binding profiles.

Molecular Formula C7H7N3O4
Molecular Weight 197.15 g/mol
CAS No. 1803565-52-7
Cat. No. B1436175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-3-nitropyridine-4-carboxylic acid
CAS1803565-52-7
Molecular FormulaC7H7N3O4
Molecular Weight197.15 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=C1[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H7N3O4/c1-8-6-5(10(13)14)4(7(11)12)2-3-9-6/h2-3H,1H3,(H,8,9)(H,11,12)
InChIKeyBATWVLTWQZZJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-3-nitropyridine-4-carboxylic acid (CAS 1803565-52-7) for Research and Procurement: Core Chemical Profile


2-(Methylamino)-3-nitropyridine-4-carboxylic acid (CAS 1803565-52-7) is a heterocyclic organic compound with the molecular formula C₇H₇N₃O₄ and a molecular weight of 197.15 g/mol [1]. Classified as a substituted pyridine derivative, its core structure consists of a pyridine ring bearing a methylamino group at the 2-position, a nitro group at the 3-position, and a carboxylic acid group at the 4-position [2]. The compound is typically supplied as a powder with a standard purity of ≥95% for research and development applications . It serves primarily as a versatile synthetic building block and intermediate in organic and medicinal chemistry research .

Why 2-(Methylamino)-3-nitropyridine-4-carboxylic acid is Not Interchangeable with Common Pyridine Analogs


While 2-(methylamino)-3-nitropyridine-4-carboxylic acid belongs to the broader class of nitropyridine-4-carboxylic acids, its unique combination of functional groups—specifically the simultaneous presence of a 2-methylamino substituent, a 3-nitro group, and a free 4-carboxylic acid—distinguishes it from many closely related analogs . The free carboxylic acid group confers distinct reactivity and physicochemical properties compared to ester-protected variants (e.g., methyl or tert-butyl esters), which are often employed as synthetic intermediates . Furthermore, the absence of a 6-substituent (e.g., chloro or methoxy groups) impacts the compound's electronic profile and downstream synthetic utility [1]. These structural nuances are critical; substituting a closely related analog without verifying specific experimental requirements can lead to divergent reaction outcomes, altered pharmacokinetic properties, or compromised target binding profiles, necessitating a direct, data-driven selection process [2].

Quantitative Evidence for Selecting 2-(Methylamino)-3-nitropyridine-4-carboxylic acid over Analogs


Comparative Lipophilicity and Polarity: LogP and PSA Values Differentiate Core Properties

The target compound exhibits a LogP of 0.93, which is substantially higher than that of its core scaffold, 3-nitropyridine-4-carboxylic acid (LogP 0.31) [1]. This difference, driven by the 2-methylamino substituent, results in a compound that is approximately 6.2 times more lipophilic, potentially impacting membrane permeability. Its polar surface area (PSA) of 105 Ų is also higher than the 96 Ų for the core scaffold, reflecting additional hydrogen bonding capacity . In contrast, the methyl ester analog (methyl 2-(methylamino)-3-nitropyridine-4-carboxylate) exhibits a much higher predicted LogP of ~3.4 and a PSA of ~80-85 Ų, placing it in a different property space . These quantifiable differences can critically influence solubility, absorption, and distribution profiles in biological assays or synthetic compatibility in organic reactions.

Medicinal Chemistry Physical Chemistry Drug Design

Enhanced Hydrogen Bonding Capacity Relative to Ester Analogs for Diverse Molecular Interactions

The target compound possesses two hydrogen bond donor (HBD) groups and six hydrogen bond acceptor (HBA) groups, as reported by ChemSpace [1]. This hydrogen bonding capacity distinguishes it from the methyl ester analog (methyl 2-(methylamino)-3-nitropyridine-4-carboxylate), which is reported to have one HBD and five HBA groups . The additional hydrogen bond donor is a direct consequence of the free carboxylic acid moiety, which can engage in strong intermolecular interactions such as dimerization or binding to polar active sites. The loss of a donor in the ester analog not only reduces potential binding interactions but also alters its self-assembly properties in solid state and solution.

Supramolecular Chemistry Medicinal Chemistry Crystal Engineering

Rotatable Bond Flexibility vs. Scaffold Rigidity Compared to tert-Butyl Ester and Core Analogs

The target compound has three rotatable bonds, a key metric for molecular flexibility and entropy of binding [1]. This value is identical to the core scaffold, 3-nitropyridine-4-carboxylic acid, and to the 6-chloro analog (6-chloro-2-(N-methylamino)-3-nitropyridine) [2]. However, it is significantly lower than the tert-butyl ester analog (tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate), which possesses four rotatable bonds due to the added degrees of freedom from the bulky tert-butyl ester group [3]. The increased flexibility of the ester analog may result in a greater entropic penalty upon binding to a rigid biological target, making the less flexible target compound potentially advantageous in certain structure-based drug design scenarios.

Conformational Analysis Drug Design Medicinal Chemistry

Optimal Research and Industrial Applications for 2-(Methylamino)-3-nitropyridine-4-carboxylic acid Based on Verified Properties


Medicinal Chemistry: Designing Scaffolds for Optimal Membrane Permeability and Binding

Based on its LogP of 0.93 [1], this compound resides in a 'goldilocks zone' for oral bioavailability, being more lipophilic than the core scaffold (LogP 0.31) yet significantly less hydrophobic than common ester analogs (LogP >3.0). This balance makes it an ideal starting point for medicinal chemists seeking to optimize both cell permeability and aqueous solubility for their hit-to-lead campaigns. The free carboxylic acid group also provides a synthetic handle for further derivatization (e.g., amide coupling) or direct interaction with biological targets. The presence of two hydrogen bond donors and six acceptors further supports its use in structure-based drug design where specific polar interactions are required [2].

Organic Synthesis: A Conformationally-Defined Building Block for Complex Scaffolds

With three rotatable bonds, this compound offers a conformationally defined building block compared to more flexible esters like the tert-butyl protected analog (4 rotatable bonds) [3]. This relative rigidity is a valuable attribute when constructing complex heterocyclic systems where conformational control is necessary to ensure reaction regio- or stereoselectivity. Its dual functionality (nitro group and carboxylic acid) allows for diverse synthetic transformations, including nitro group reduction for subsequent amine-based chemistry and carboxylic acid derivatization for library synthesis, making it a versatile intermediate for generating focused libraries of pyridine-based compounds .

Material Science: Tuning Intermolecular Interactions via Hydrogen Bonding

The compound's specific hydrogen bonding profile, with two donors and six acceptors [2], makes it a unique monomer for supramolecular assemblies and crystal engineering. The additional donor compared to its methyl ester analog can facilitate the formation of robust hydrogen-bonded networks, influencing the material's solid-state packing and potentially its macroscopic properties (e.g., melting point, stability). Researchers exploring novel organic frameworks or co-crystals can utilize this compound to modulate intermolecular interactions in a predictable manner, distinct from less polar or more flexible analogs.

Biochemical Research: Probing Structure-Activity Relationships (SAR) in Enzyme Inhibition

For researchers investigating the SAR of nitropyridine-based inhibitors, this compound serves as a key reference standard. The free carboxylic acid mimics the native substrate or cofactor in many enzymatic active sites. By comparing its inhibitory profile directly with that of its methyl ester analog (which lacks a donor) or 3-nitropyridine-4-carboxylic acid (which lacks the methylamino group), researchers can quantitatively deconvolute the contributions of individual functional groups to target affinity and selectivity. The documented differences in lipophilicity and hydrogen bonding capacity [1][2] provide a strong rationale for designing focused SAR studies around this specific scaffold.

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